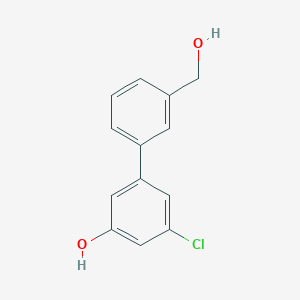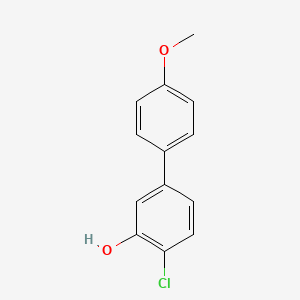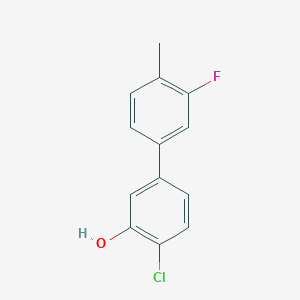
3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% (3C5HMPP) is a synthetic compound of phenol, an aromatic organic compound. It is composed of one phenol group and one chlorine atom, and is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. 3C5HMPP has a wide range of applications in scientific research, including its use as a reagent in organic synthesis, as a catalyst in organic reactions, and as a biological probe for studying enzyme kinetics and protein-ligand interactions.
Mécanisme D'action
3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% is an aromatic compound, meaning that it has a ring structure with alternating single and double bonds. The chlorine atom in 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% acts as an electron-withdrawing group, stabilizing the molecule and making it more reactive. This increased reactivity makes 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% a useful reagent in organic synthesis and a useful probe for studying enzyme kinetics and protein-ligand interactions.
Biochemical and Physiological Effects
3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% has been shown to have antioxidant activity in vitro, indicating that it may have the potential to protect cells from oxidative stress. In addition, 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% has been shown to inhibit the activity of certain enzymes, including cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% in laboratory experiments include its low cost, high purity, and wide range of applications. However, 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% is a highly reactive compound and can be toxic if handled improperly. Care should be taken when handling 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% in laboratory experiments to ensure safety.
Orientations Futures
Future research on 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% could focus on exploring its potential as an antioxidant and its ability to inhibit the activity of certain enzymes. Additionally, further research could be done to investigate the potential toxicity of 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% and to develop methods for its safe handling in laboratory experiments. Finally, research could be done to explore the potential applications of 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Méthodes De Synthèse
3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% is typically synthesized through the reaction of 4-hydroxybenzaldehyde with thionyl chloride, followed by the reaction of the resulting chloroformate with sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature and yields a 95% pure sample of 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95%.
Applications De Recherche Scientifique
3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a probe for studying enzyme kinetics and protein-ligand interactions. It has also been used in the synthesis of several important pharmaceuticals, dyes, and other organic compounds. In addition, 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% has been used to study the effects of oxidative stress on cells and to investigate the mechanisms of toxicity associated with certain environmental pollutants.
Propriétés
IUPAC Name |
3-chloro-5-[4-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-12-5-11(6-13(16)7-12)10-3-1-9(8-15)2-4-10/h1-7,15-16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWRCLNFWWKRFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685882 |
Source


|
| Record name | 5-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261904-62-4 |
Source


|
| Record name | 5-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














